2-(4-fluoro-3-methylphenoxy)acetic acid 2-(4-fluoro-3-methylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 4456-56-8
VCID: VC11499361
InChI:
SMILES:
Molecular Formula: C9H9FO3
Molecular Weight: 184.2

2-(4-fluoro-3-methylphenoxy)acetic acid

CAS No.: 4456-56-8

Cat. No.: VC11499361

Molecular Formula: C9H9FO3

Molecular Weight: 184.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-fluoro-3-methylphenoxy)acetic acid - 4456-56-8

Specification

CAS No. 4456-56-8
Molecular Formula C9H9FO3
Molecular Weight 184.2

Introduction

Property2-(4-Fluoro-3-Methylphenoxy)Acetic Acid4-Fluoro-2-Methylphenylacetic Acid 2,4-Dichlorophenoxyacetic Acid
Molecular FormulaC₉H₉FO₃C₉H₉FO₂C₈H₆Cl₂O₃
Molecular Weight (g/mol)184.16168.17221.04
LogP1.8–2.2 (estimated)1.482.45
Melting Point (°C)95–100 (estimated)96–99138–140
SolubilityLow water solubilityInsoluble in waterSlightly soluble in water

The fluorine atom enhances electronegativity, influencing hydrogen bonding and molecular polarity, while the methyl group contributes to steric effects and hydrophobic interactions . These features position the compound as a potential intermediate in agrochemical or pharmaceutical synthesis.

Synthesis and Manufacturing Processes

The synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid can be extrapolated from methods used for analogous phenoxy acetic acids. A patent detailing the production of 2,4-dichlorophenoxyacetic acid (2,4-D) provides a relevant framework . Key steps include:

  • Substrate Preparation: 4-Fluoro-3-methylphenol is reacted with chloroacetic acid or its derivatives under alkaline conditions to form the ether linkage.

  • Catalytic Optimization: Catalysts such as thiodiphenylamine and dimethylaminopyridine (DMAP) enhance reaction efficiency, as demonstrated in chlorination reactions .

  • Solvent Selection: Mixed solvents (e.g., dioxane, tetrahydrofuran, or acetone) improve solubility and yield, particularly at temperatures of 80–85°C .

Example Synthesis Protocol:

  • Combine 4-fluoro-3-methylphenol (1.0 equiv) with chloroacetic acid (1.2 equiv) in a mixture of dioxane and water.

  • Add catalytic amounts of thiodiphenylamine (0.01% w/w) and DMAP (0.03% w/w).

  • Heat to 80°C for 6 hours, followed by cooling and crystallization.

  • Purify via filtration and recrystallization from ethanol.

This method is projected to achieve yields of 85–90%, with purity >95% based on analogous syntheses .

Physicochemical Properties

The compound’s properties are inferred from structurally related molecules:

  • Solubility: Like 4-fluoro-2-methylphenylacetic acid , it is expected to exhibit low water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, acetone).

  • Melting Point: Estimated at 95–100°C, aligning with fluorinated aromatic acids .

  • Stability: Susceptible to oxidative degradation, necessitating storage in airtight containers under inert atmospheres .

Applications and Uses

2-(4-Fluoro-3-methylphenoxy)acetic acid serves primarily as a synthetic building block:

  • Agrochemicals: Analogous to 2,4-D , it could act as a herbicide precursor, leveraging the phenoxy group’s bioactivity.

  • Pharmaceuticals: Fluorinated aromatic compounds are prevalent in drug design (e.g., anti-inflammatory agents) .

  • Material Science: Functionalization of polymers or coatings via carboxylate groups.

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